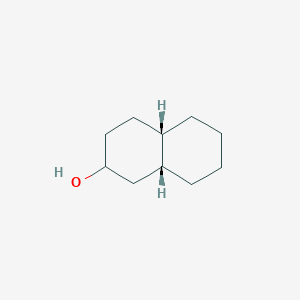

(4AS,8aR)-decahydronaphthalen-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m0/s1 |

InChI Key |

UPMAOXLCTXPPAG-QIIDTADFSA-N |

Isomeric SMILES |

C1CC[C@@H]2CC(CC[C@@H]2C1)O |

Canonical SMILES |

C1CCC2CC(CCC2C1)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4as,8ar Decahydronaphthalen 2 Ol and Its Stereoisomers

Stereoselective and Enantiospecific Synthesis Methodologies

The construction of the decalin core with precise stereochemical control is the cornerstone of any synthesis targeting (4aS,8aR)-decahydronaphthalen-2-ol. Various powerful strategies have been developed to achieve this, ranging from classic cycloadditions to modern biocatalytic approaches.

Diels-Alder Cycloaddition Approaches for Decahydronaphthalene (B1670005) Core Construction

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful and widely utilized method for the construction of the six-membered rings inherent to the decalin skeleton. biorxiv.orgresearchgate.netresearchgate.net This reaction can forge two new carbon-carbon bonds and up to four stereocenters in a single, often highly stereoselective, step. biorxiv.org Intramolecular Diels-Alder (IMDA) reactions, in particular, have proven effective for creating fused bicyclic systems like decalin with a high degree of stereocontrol. nih.gov

The stereochemical outcome of the Diels-Alder reaction, leading to either cis- or trans-fused decalins, is governed by the geometry of the transition state. For instance, investigations into IMDA reactions using nitroalkene dienophiles have demonstrated the highly stereoselective formation of trans-fused decalin systems. nih.gov The use of Lewis acids can further enhance stereoselectivity by altering the electronic properties of the dienophile. nih.gov

Enzymes that catalyze the Diels-Alder reaction, known as Diels-Alderases, offer a biological approach to stereocontrol. biorxiv.org Studies on the enzymes Fsa2 and Phm7, which catalyze the formation of enantiomeric decalin scaffolds, provide insight into how nature achieves remarkable stereoselectivity. biorxiv.org These enzymes create a specific binding pocket that pre-organizes the linear substrate for a stereoselective intramolecular Diels-Alder reaction. biorxiv.orgresearchgate.net

Table 1: Examples of Diels-Alder Reactions in Decalin Synthesis

| Diene | Dienophile | Conditions | Product Stereochemistry | Reference |

| Substituted 1,3-diene | 2-Carbomethoxy-2-cyclohexenone | Lewis Acid (e.g., SnCl4) | cis,cis-decalin | cdnsciencepub.com |

| Nitroalkene-tethered triene | Heat or Lewis Acid | trans-fused decalin | nih.gov | |

| Linear polyenoyl tetramic acid | Fsa2 or Phm7 enzyme | Biocatalytic | Enantiomeric decalin scaffolds | biorxiv.org |

| 2,3-dimethyl-1,3-butadiene | Chiral acetal (B89532) of cyclohex-2-enone | Lewis or Brønsted Acid | cis-decalin | rsc.org |

Birch Reduction Protocols for Substituted Tetrahydronaphthalen-2-ol Precursors

The Birch reduction offers a powerful method for the synthesis of cyclohexadienes from aromatic precursors, which can then be further elaborated to the decalin system. pearson.comwikipedia.orgmasterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgpearson.comnrochemistry.com A key application is the reduction of aryl alkyl ethers to 1-alkoxycyclohexa-1,4-dienes, which are valuable intermediates. rushim.ru

The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.orgnrochemistry.com For instance, the reduction of α-tetralone can lead to various products depending on the reaction conditions, highlighting the competition between ring reduction and carbonyl reduction. acs.org The reduction of derivatives of 2-methoxybenzoic acid, followed by alkylation of the intermediate enolate, is a strategically important route to substituted cyclohexadienes. rushim.ru These can then be converted to the desired decalin system.

A notable application is the asymmetric Birch reduction, where a chiral auxiliary is used to induce stereoselectivity. rushim.ru This has been successfully applied to the synthesis of natural products. rushim.runih.gov For example, the reduction of chiral 2-alkoxybenzamides can provide chiral cyclohexadienes with a high degree of diastereoselection. rushim.ru

Biocatalytic Cyclization Techniques Utilizing Squalene-Hopene Cyclase Variants

Nature provides a blueprint for complex cyclizations through enzymes like squalene-hopene cyclases (SHCs). nih.gov These enzymes catalyze one of the most complex one-step enzymatic reactions, converting linear squalene (B77637) into the pentacyclic hopene, creating multiple stereocenters with remarkable precision. nih.govrsc.org SHCs and their variants have emerged as powerful biocatalysts for non-natural cyclization reactions, offering a green and highly stereoselective alternative to traditional chemical methods. nih.govnih.gov

By engineering the active site of SHCs, their substrate scope can be expanded beyond natural substrates. researchgate.netacs.orgchemrxiv.org Researchers have successfully used SHC variants to catalyze the cyclization of non-natural terpenes, producing a variety of chiral scaffolds with excellent enantiomeric and diastereomeric excess. nih.gov These enzymes function as Brønsted acid catalysts, initiating a cascade of carbocationic rearrangements and cyclizations within a confined and chiral active site. nih.govacs.org This approach allows for the synthesis of various cyclic terpenoids, and the stereochemical outcome can be controlled by the specific enzyme variant used. researchgate.netresearchgate.netresearchgate.net

Table 2: Examples of SHC-Catalyzed Cyclizations

| Substrate | SHC Variant | Product Type | Key Feature | Reference |

| (S)-citronellal | Engineered AacSHC | Isopulegol stereoisomers | High diastereoselectivity (>99% de) | researchgate.net |

| (E/Z)-geranylacetone | AciSHC | (R)-γ-dihydroionone | Enantio-complementary access | researchgate.net |

| Unbiased linear terpenes | Engineered SHCs | Head-to-tail-fused terpenes | High ee and de, scalable | nih.gov |

| cis/trans terpene mixture | Engineered SHC | Single isomer of (-)-ambroxide | Stereoconvergent cyclization | chemrxiv.orgresearchgate.net |

Strategies Involving Ionone Derivatives and Hydride Reductions

Ionone derivatives serve as valuable starting materials for the synthesis of decalin systems. The reduction of α,β-unsaturated ketones, a key functional group in ionones, is a critical step in these synthetic routes. Metal hydride reagents are commonly employed for this purpose. dalalinstitute.comnih.gov The choice of reducing agent and reaction conditions can influence the outcome, leading to either 1,2-reduction (affecting the carbonyl group) or 1,4-reduction (conjugate addition to the double bond). dalalinstitute.commdpi.comresearchgate.net

For instance, sodium borohydride (B1222165) (NaBH₄) can effect the 1,4-reduction of α,β-unsaturated aldehydes and ketones, leading to saturated carbonyl compounds. dalalinstitute.com In contrast, lithium aluminum hydride (LiAlH₄) typically favors 1,2-addition. dalalinstitute.com More sophisticated methods, such as organotin hydride-catalyzed reductions mediated by a silicon hydride, offer efficient and safer alternatives for conjugate reduction. organic-chemistry.org Iridium-catalyzed 1,4-reduction using formic acid as a hydride source also provides a highly selective method. mdpi.com The resulting saturated ketones can then be subjected to further transformations, such as cyclization, to construct the decalin framework.

Multi-step Convergent and Divergent Synthetic Routes

Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. nih.govnih.govsigmaaldrich.com This is particularly useful for creating a library of related compounds, such as the different stereoisomers of this compound. For example, a photocatalytic [4+2] skeleton-editing strategy has been developed for the divergent synthesis of different dihydroisoquinoline-1,4-diones from an identical N-hydroxyphthalimide (NHPI) ester. nih.gov Similarly, a divergent approach has been used to synthesize functionalized diazaullazines through domino reactions. nih.gov Such strategies can be adapted to the synthesis of decalin derivatives, allowing for the flexible generation of various stereoisomers from a common precursor. nih.gov

Control of Relative and Absolute Stereochemistry During Synthesis

Achieving the specific (4aS,8aR) stereochemistry of the target molecule requires precise control over both the relative and absolute configuration at each chiral center. The trans-fusion of the two six-membered rings is a key stereochemical feature. chemistnotes.com Trans-decalin is generally more stable than cis-decalin due to the absence of gauche-butane interactions. chemistnotes.com

The stereochemistry of the decalin ring junction is often established during the ring-forming reaction. As discussed, intramolecular Diels-Alder reactions can be designed to favor the formation of trans-fused systems. nih.gov The choice of catalyst and reaction conditions in Diels-Alder reactions is crucial for controlling the facial selectivity and thus the absolute stereochemistry. rsc.org

In Birch reductions, the stereochemistry of subsequent alkylation steps can be controlled by the conformation of the intermediate enolate. rushim.ru The use of chiral auxiliaries can direct the approach of the electrophile, leading to a high degree of diastereoselectivity. rushim.ru

Biocatalytic methods using enzymes like SHCs excel at controlling stereochemistry. The enzyme's active site acts as a chiral template, forcing the substrate to adopt a specific conformation that leads to a single stereoisomer of the product. biorxiv.orgnih.gov By selecting or engineering the appropriate enzyme, it is possible to access different stereoisomers of the desired decalin product. researchgate.net

Diastereoselective Control in Cyclization Reactions

Achieving the correct relative stereochemistry between the substituents and at the ring junction is paramount in decalin synthesis. Cyclization reactions are the cornerstone of forming the bicyclic framework, and modern methods exert remarkable control over the diastereochemical outcome.

One powerful strategy involves tandem pericyclic reactions. For instance, a highly diastereoselective cascade sequence involving an oxy-Cope rearrangement, an ene reaction, and a Claisen rearrangement of 1,2-divinylcyclohexanol (B14364462) ethers has been developed. nih.gov This tandem process efficiently constructs decalin skeletons with quaternary carbon centers at the C9 position, demonstrating how a series of stereospecific reactions can be linked to build complex stereochemical arrays in a single operation. nih.gov

Radical cyclizations also offer a pathway to highly diastereoselective products. In certain systems, the cyclization of radicals can proceed with exceptional control, yielding a single diastereomer as the sole product. researchgate.net For example, the treatment of a suitably designed acyclic precursor with tributylstannane can initiate a radical cascade that forms the decalin ring system with a specific, predictable relative stereochemistry. researchgate.net

Furthermore, intramolecular photocyclization reactions, such as the Norrish-Yang reaction, can be rendered diastereoselective. The stereochemical course of these reactions is often governed by the conformation of the substrate and the stability of the intermediate biradicals. Density functional theory (DFT) calculations have suggested that factors like substrate conformation and the potential for intramolecular hydrogen bonding in the transition state can strongly influence which diastereomer is formed. acs.org In the synthesis of trans-decalin-based spirocarbocycles, the Norrish-Yang photocyclization of trans-decalin-substituted-2,3-butanediones proceeds with high diastereoselectivity due to these conformational and bonding effects. acs.org Similarly, intermolecular reactions like the Diels-Alder cycloaddition are renowned for their inherent stereoselectivity, providing a reliable method for establishing the trans-decalin framework, which can then be elaborated to the desired target. rsc.org

Enantioselective Approaches using Chiral Catalysts or Auxiliaries

To synthesize a single enantiomer like this compound, asymmetric synthesis is required. This is most elegantly achieved using chiral catalysts or chiral auxiliaries that guide the reaction to favor one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. The Robinson annulation to form the Wieland-Miescher ketone, a key precursor to the trans-decalin system, can be performed enantioselectively using a prolinamide catalyst. acs.org This asymmetric synthesis can yield the ketone in high enantiomeric excess (e.g., 89% ee), establishing the crucial stereochemistry early in the synthetic sequence. acs.org In other systems, various organocatalysts have been screened for their ability to direct conjugate additions that form chiral decalin-containing structures. While catalysts like proline and MacMillan's imidazolidinone were found to be only moderately selective in one such study, primary amine cinchona alkaloid catalysts demonstrated exceptional stereocontrol, delivering the desired product with greater than 99% enantiomeric excess. kcl.ac.uk

| Catalyst | Co-catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| MacMillan Catalyst II | 3-Nitrobenzoic Acid | - | - | kcl.ac.uk |

| Proline (IV) | 3-Nitrobenzoic Acid | 1:1 | - | kcl.ac.uk |

| Primary Amine Cinchona Alkaloid (VI) | 3-Nitrobenzoic Acid | >99:<1 | >99 | kcl.ac.uk |

Metal-based chiral catalysts are also highly effective. Asymmetric inverse-electron-demand Diels-Alder reactions have been developed for the synthesis of cis-decalin derivatives using catalysts such as ytterbium complexes or copper(II) complexes with well-defined chiral bis(oxazoline) ligands. nih.govnih.gov These methods provide access to a wide range of polysubstituted cis-decalin scaffolds with multiple contiguous stereocenters in good yields and high stereoselectivities. nih.govnih.gov While targeting a different decalin isomer, these examples underscore the power of chiral Lewis acid catalysis in controlling the stereochemical outcome of key cyclization reactions.

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of a reaction is not only dependent on the substrate and catalyst but can also be profoundly influenced by the reaction conditions. Factors such as solvent, temperature, and the presence of additives can alter reaction pathways and shift the stereoselectivity.

A striking example of this is seen in the diastereoselectivity of the Norrish-Yang cyclization of certain imidazolidinone derivatives. acs.org In the absence of any additives, the reaction produces a mixture of diastereomers. However, the addition of a tetrabutylammonium (B224687) salt (TBAX) can completely reverse the diastereoselective course of the reaction. acs.org It is proposed that cation-π interactions between the tetrabutylammonium cation (TBA+) and the substrate control the reactive conformation of the intermediate biradical, favoring a transition state that leads to the opposite diastereomer. acs.org

| Substrate | Additive (equiv.) | Product Ratio (syn:anti) | Reference |

|---|---|---|---|

| Imidazolidinone Derivative | None | 80:20 | acs.org |

| Imidazolidinone Derivative | TBABr (3) | 14:86 | acs.org |

| Imidazolidinone Derivative | TBACl (3) | 12:88 | acs.org |

The nature of the reagents used also plays a critical role. In the reduction of a carbonyl group on a trans-decalin framework, the choice of reducing agent can determine the stereochemistry of the resulting alcohol. Nucleophilic reagents, such as lithium tri-tert-butoxyaluminum hydride, will typically approach the carbonyl group from the less sterically hindered face of the molecule, leading to the diastereoselective formation of one specific alcohol isomer. acs.org Temperature is another critical parameter, particularly for pericyclic reactions, where specific thermal conditions are required to overcome the activation energy and ensure the desired stereospecific pathway is followed. nih.gov

Stereochemical Investigations and Conformational Analysis of Decahydronaphthalen 2 Ol Systems

Elucidation of Relative and Absolute Configurations

Determining the precise spatial arrangement of atoms in stereoisomers of decahydronaphthalen-2-ol is fundamental to understanding their behavior. The introduction of a hydroxyl group onto the decalin framework, in addition to the stereochemistry at the ring fusion, gives rise to multiple diastereomers and enantiomers. inflibnet.ac.in A combination of spectroscopic and analytical techniques is employed to unambiguously assign the relative and absolute configurations of these complex structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of decahydronaphthalen-2-ol isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of axial and equatorial substituents and the elucidation of the relative configuration of the molecule. nih.gov

In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the cyclohexane (B81311) rings. For instance, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

The chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is also a key indicator of its stereochemical orientation. Generally, an axial proton will resonate at a different frequency compared to an equatorial proton due to anisotropic effects from the surrounding C-C and C-H bonds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further insight into the connectivity and spatial proximity of protons, respectively, aiding in the complete stereochemical assignment. nih.gov

| NMR Parameter | Significance in Stereochemical Assignment |

| ¹H Chemical Shift | Differentiates between axial and equatorial protons. |

| ¹H-¹H Coupling Constants (J) | Determines dihedral angles and thus the relative orientation of substituents. |

| ¹³C Chemical Shift | Provides information on the carbon skeleton and the influence of substituent orientation. |

| NOESY | Identifies protons that are close in space, helping to establish through-space correlations. |

| COSY | Establishes proton-proton coupling networks, confirming connectivity. |

This table summarizes the key NMR parameters and their application in the stereochemical analysis of decahydronaphthalen-2-ol systems.

X-ray diffraction provides an unambiguous determination of the molecular structure of a compound in the solid state. semanticscholar.org For decahydronaphthalen-2-ol isomers that can be obtained as single crystals, this technique can definitively establish both the relative and absolute configuration. The diffraction pattern of X-rays passing through a crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be precisely determined. jocpr.com

This method is particularly valuable for confirming the stereochemical assignments made by other techniques, such as NMR. It provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's preferred conformation in the crystalline lattice. researchgate.net The resulting three-dimensional model can unequivocally distinguish between cis and trans ring fusions and the axial or equatorial position of the hydroxyl group. Furthermore, for enantiomerically pure samples, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous dispersion of the X-rays.

Chiral chromatography is an essential analytical technique for the separation and purity assessment of the various stereoisomers of decahydronaphthalen-2-ol. gcms.czjiangnan.edu.cn This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques employed for this purpose. nih.govmdpi.com In chiral HPLC, the stationary phase is often composed of a chiral selector, such as a polysaccharide derivative, which forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for the separation and quantification of each enantiomer. mdpi.com

Similarly, chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the chiral stationary phase, can be used to separate volatile enantiomers. researchgate.net The assessment of enantiomeric and diastereomeric purity is crucial in many applications, as the biological activity of different stereoisomers can vary significantly.

| Chromatographic Method | Stationary Phase Principle | Application |

| Chiral HPLC | Chiral selector forms transient diastereomeric complexes with enantiomers. | Separation and quantification of non-volatile enantiomers and diastereomers. |

| Chiral GC | Chiral selector (e.g., cyclodextrin) provides differential interaction with volatile enantiomers. | Separation and quantification of volatile enantiomers and diastereomers. |

This table outlines the principles and applications of chiral chromatography techniques for the purity assessment of decahydronaphthalen-2-ol stereoisomers.

Conformational Preferences and Dynamics of Decahydronaphthalene (B1670005) Rings

The decahydronaphthalene ring system is not static but exists in a dynamic equilibrium between different conformations. The nature of the ring fusion (cis or trans) has a profound impact on the conformational flexibility of the molecule.

The individual cyclohexane rings in decahydronaphthalene prefer to adopt a strain-free chair conformation. libretexts.orgdalalinstitute.com However, the ability of these rings to undergo a "ring flip" — a conformational change that interconverts axial and equatorial positions — is dictated by the stereochemistry of the ring junction. wikipedia.orgchemistrysteps.com

Trans-Decalin: In trans-decalin, the two cyclohexane rings are fused in a way that creates a rigid structure. libretexts.orgdalalinstitute.com A chair-chair interconversion is not possible without breaking covalent bonds, as it would lead to significant ring strain. masterorganicchemistry.com Consequently, substituents on a trans-decalin framework are locked into either an axial or equatorial position. libretexts.org

Cis-Decalin: In contrast, the cis-decalin system is conformationally mobile. libretexts.orgdalalinstitute.com It can undergo a concerted ring flip of both chairs, interconverting the two equivalent chair-chair conformations. drugdesign.org This process results in the exchange of axial and equatorial positions for all substituents. libretexts.org The energy barrier for this interconversion is relatively low. libretexts.org

The presence of substituents on the decahydronaphthalene rings influences the relative stability of the possible conformations. mdpi.com As a general principle, substituents on a cyclohexane ring prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. drugdesign.org

In the case of (4AS,8aR)-decahydronaphthalen-2-ol, which has a cis-fused ring system, the hydroxyl group can exist in either an axial or equatorial position due to the conformational flexibility of the rings. The equilibrium between these two conformers will be governed by the steric demands of the hydroxyl group. The conformer with the equatorial hydroxyl group is generally more stable.

Mechanistic Studies of Chemical Transformations Involving Decahydronaphthalen 2 Ol

Oxidation Reactions of the Hydroxyl Group in Decahydronaphthalen-2-ol Derivatives

The secondary alcohol group in (4AS,8aR)-decahydronaphthalen-2-ol is readily oxidized to the corresponding ketone, (4AS,8aR)-decahydronaphthalen-2-one. The choice of oxidizing agent can be crucial, and several methods are commonly employed, each with a distinct mechanism.

Jones Oxidation: A robust and widely used method for oxidizing secondary alcohols is the Jones oxidation. numberanalytics.comalfa-chemistry.com The reagent, prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid, provides chromic acid (H₂CrO₄) in situ. alfa-chemistry.comadichemistry.com The mechanism commences with the formation of a chromate (B82759) ester from the alcohol and chromic acid. This step is often accelerated by the acidic conditions. wikipedia.org A base, in this case water, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a Cr(IV) species and the formation of the ketone. adichemistry.com A significant kinetic isotope effect is observed when the alpha-hydrogen is replaced with deuterium, indicating that the C-H bond cleavage is the rate-determining step. wikipedia.org

Swern Oxidation: For reactions requiring milder conditions, the Swern oxidation is a preferred alternative, avoiding the use of heavy metals. chemistryhall.comwikipedia.org This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534). adichemistry.com The reaction is initiated by the formation of a chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride at low temperatures. wikipedia.org The alcohol then displaces the chloride to form an alkoxysulfonium salt. The addition of triethylamine facilitates the deprotonation at the carbon adjacent to the oxygen, generating a sulfur ylide. This ylide undergoes a alfa-chemistry.comorganic-chemistry.org-sigmatropic rearrangement via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org A key advantage of the Swern oxidation is that it is performed at low temperatures (typically -78 °C), which helps to prevent side reactions. adichemistry.com

| Reagent | Active Species | Conditions | Byproducts | Key Mechanistic Step |

|---|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Chromic Acid (H₂CrO₄) | Acidic, Room Temperature | Cr(III) salts | Chromate ester formation followed by elimination |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Alkoxysulfonium ylide | Anhydrous, Low Temperature (-78 °C) | Dimethyl sulfide, CO, CO₂, Et₃NHCl | Intramolecular proton transfer in a sulfur ylide |

Reduction Processes for Interconversion of Functional Groups

The reduction of the ketone, (4AS,8aR)-decahydronaphthalen-2-one, back to the alcohol is a fundamental functional group interconversion. The stereochemical outcome of this reduction is highly dependent on the reagent used and the steric environment of the carbonyl group.

Hydride Reductions: The most common reagents for the reduction of ketones are complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). lumenlearning.com Both function as sources of the hydride ion (H⁻). The reaction proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon. chemguide.co.uk This initial step forms an alkoxide, which is subsequently protonated during workup to yield the alcohol. lumenlearning.com

Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups; it must be used in aprotic solvents like diethyl ether or tetrahydrofuran, with a separate aqueous workup step. lumenlearning.com

The stereoselectivity of the hydride attack is governed by steric hindrance. For a rigid decalone system, the hydride will preferentially attack from the less hindered face of the molecule. This can lead to the formation of one stereoisomer of the alcohol in preference to the other. Studies on the reduction of substituted decalones have shown that the stereochemical course can be influenced by the substitution pattern on the decalin ring system. acs.org

| Reagent | Solvent | Reactivity | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic (e.g., MeOH, EtOH) | Mild; reduces aldehydes and ketones | Often accomplished by the solvent |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic (e.g., Et₂O, THF) | Strong; reduces most carbonyl functional groups | Separate aqueous step required |

Rearrangement Reactions within the Decahydronaphthalene (B1670005) Skeleton

The decahydronaphthalene framework is susceptible to skeletal rearrangements, particularly under conditions that generate carbocation intermediates. The Wagner-Meerwein rearrangement is a classic example of such a transformation. wikipedia.orgnumberanalytics.com

This type of rearrangement involves a 1,2-shift of an alkyl group, aryl group, or a hydrogen atom to an adjacent carbocationic center. wikipedia.org The driving force for this rearrangement is typically the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). In the context of this compound, treatment with a strong acid can lead to the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. This carbocation can then undergo a Wagner-Meerwein rearrangement. The migration of a C-C bond or a hydride from an adjacent carbon can lead to a new, rearranged decalin skeleton. Such rearrangements are particularly prevalent in the chemistry of terpenes and steroids, many of which contain the decalin motif. sioc-journal.cn The precise pathway of the rearrangement will be dictated by the stereoelectronic requirements of the migrating group and the stability of the resulting carbocation.

Regioselective and Stereospecific Reactions at the Decalin Core

The rigid three-dimensional structure of the decalin ring system exerts significant control over the regioselectivity and stereospecificity of reactions. The trans-decalin isomer is conformationally locked, while the cis-isomer can undergo a ring flip. wikipedia.org This has profound implications for chemical reactivity.

In the case of this compound, which has a cis-fused ring system, the two faces of the molecule are not equivalent. One face is generally more sterically hindered than the other. masterorganicchemistry.com This steric differentiation directs the approach of incoming reagents. For example, in an epoxidation reaction of a decalin derivative containing a double bond, the peroxyacid will preferentially attack from the less hindered face, leading to a high degree of stereoselectivity. masterorganicchemistry.com

Similarly, reactions involving the hydroxyl group can be influenced by its axial or equatorial orientation in the predominant chair conformation of the ring to which it is attached. The stereoelectronic effects of neighboring groups will also play a crucial role in determining the outcome of reactions. The stereocontrolled synthesis of substituted decalins often relies on these principles, using the inherent stereochemistry of the decalin core to direct the formation of new stereocenters. cdnsciencepub.com

Derivatization and Functionalization Approaches of 4as,8ar Decahydronaphthalen 2 Ol

Introduction of Additional Functionalities onto the Decahydronaphthalene (B1670005) Scaffold

The introduction of additional functional groups onto the decahydronaphthalene framework is a key strategy for elaborating the core structure into more complex target molecules. The inherent reactivity of the hydroxyl group at the C-2 position provides a convenient starting point for such modifications. However, the functionalization of the carbon skeleton itself presents a greater challenge due to the unactivated nature of the sp3-hybridized carbon atoms.

One of the primary methods for introducing new functionalities involves leveraging the existing hydroxyl group to direct or activate other positions on the ring system. For instance, oxidation of the alcohol to a ketone provides an electrophilic center that can undergo a variety of reactions, including alpha-functionalization.

Furthermore, methods for the direct C-H functionalization of decalin systems are being explored. While challenging, these reactions offer a highly efficient way to introduce new substituents without the need for pre-installed functional groups. For example, the Baddeley reaction, an aliphatic Friedel-Crafts-type reaction, allows for the acylation of decalin in the presence of a Lewis acid like aluminum trichloride. researchgate.net This reaction proceeds through the formation of a tertiary carbocation, which can then undergo further transformations to introduce functionality. researchgate.net

The synthesis of polyhydroxylated decalin derivatives is another important area of research, as these compounds can mimic the structure of carbohydrates and potentially act as glycosidase inhibitors. nih.gov Synthetic strategies often involve the use of starting materials already containing multiple oxygen functionalities, which are then elaborated to form the decalin ring system. nih.gov

Acetylation and Esterification Strategies

The hydroxyl group of (4AS,8aR)-decahydronaphthalen-2-ol is readily converted into esters through acetylation and other esterification reactions. These reactions are fundamental in organic synthesis, often employed for the protection of the alcohol functionality or to modify the biological activity of the parent molecule.

Acetylation is typically achieved by treating the alcohol with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. Pyridine is a commonly used base and solvent for this transformation. The acetylation of a related compound, 1,2,3,4,5,8-hexahydronaphthalen-2-ol, has been reported to proceed in high yield. researchgate.net

Esterification with other carboxylic acids or their derivatives allows for the introduction of a wide range of acyl groups. Standard esterification conditions, such as the Fischer-Speier esterification (reaction with a carboxylic acid in the presence of a strong acid catalyst), can be employed. Alternatively, more reactive acylating agents like acid chlorides or anhydrides are often used for more efficient and milder reaction conditions. For example, esters of 1,7,7-trimethyl-bicyclo[4.4.0]decan-3-ol have been prepared using an anhydride in the presence of pyridine. google.com

These ester derivatives can serve as intermediates for further transformations or as the final target molecules themselves. The nature of the ester group can significantly influence the physical and chemical properties of the compound, including its lipophilicity and metabolic stability.

Table 1: Examples of Acetylation and Esterification Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1,2,3,4,5,8-Hexahydronaphthalen-2-ol | Acetyl chloride | 1,2,3,4,5,8-Hexahydronaphthalen-2-yl acetate | 92% | researchgate.net |

| 1,7,7-Trimethyl-bicyclo[4.4.0]decan-3-ol | Anhydride, Pyridine | Corresponding acetate | Not specified | google.com |

Formation of Ethers and other Oxygen-Containing Derivatives

Beyond esters, the hydroxyl group of this compound can be converted into a variety of other oxygen-containing derivatives, most notably ethers. Etherification strategies typically involve the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis).

The formation of silyl (B83357) ethers is another common transformation, often used as a protecting group strategy. Reagents such as tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl (B98337) chloride (TMSCl) are used in the presence of a base like imidazole (B134444) or triethylamine (B128534).

The synthesis of more complex oxygen-containing derivatives, such as polyhydroxylated decalins, often involves multi-step sequences. nih.gov These can include dihydroxylation of double bonds within the decalin framework or the use of starting materials that already possess multiple oxygen functionalities. For instance, the oxidation of a double bond in a decalin precursor using osmium tetroxide (OsO4) can lead to the formation of a diol, which can then be further functionalized. researchgate.net

The Baddeley reaction, while primarily an acylation reaction, can also lead to the formation of a tricyclic enol ether as the major product, demonstrating a complex transformation that introduces a new oxygen-containing ring system. researchgate.net

Alkylation and Arylation Reactions

The introduction of alkyl or aryl groups directly onto the carbon skeleton of this compound is a more challenging transformation than functionalization at the oxygen atom. However, such modifications are highly valuable for creating analogues of natural products and for exploring the steric and electronic effects of these substituents.

Alkylation can be achieved through various methods. One approach involves the conversion of the alcohol to a ketone, followed by alpha-alkylation of the resulting enolate. Alternatively, radical-based methods can be employed to introduce alkyl groups at unactivated C-H bonds.

Arylation reactions, particularly C-H arylation, are a powerful tool for forming carbon-carbon bonds. While direct arylation of the decalin skeleton is not widely reported, related transformations on similar systems suggest potential pathways. For instance, the use of aryl halides as electrophiles for the preparation of thioethers from a decalin-derived disulfide has been proposed. nih.gov This suggests that with appropriate functionalization, cross-coupling reactions could be employed to introduce aryl groups.

The development of new catalytic systems is crucial for advancing the direct alkylation and arylation of saturated carbocycles like decalin. These methods would provide more efficient and atom-economical routes to a wide range of derivatives.

Strategies for Introducing Unsaturations (e.g., methylene (B1212753) groups)

The introduction of double bonds, including exocyclic methylene groups, into the this compound framework is a key strategy for accessing a wider range of chemical space and for preparing intermediates for further reactions, such as Diels-Alder cycloadditions or metathesis.

One of the most common methods for introducing unsaturation is through elimination reactions . The hydroxyl group at C-2 can be converted into a good leaving group, such as a tosylate or mesylate, which can then be eliminated upon treatment with a base to form a double bond. The regioselectivity of the elimination (Zaitsev vs. Hofmann) will depend on the reaction conditions and the steric environment around the leaving group.

Another approach involves the oxidation of the alcohol to a ketone , followed by a Wittig reaction or a related olefination protocol to introduce a methylene group or other substituted alkenes.

The Birch reduction of aromatic precursors is a powerful method for generating unsaturated cyclohexene (B86901) rings within a decalin framework. For example, the Birch reduction of 1,2,3,4-tetrahydronaphthalen-2-ol yields 1,2,3,4,5,8-hexahydronaphthalen-2-ol, which contains a double bond that can be further functionalized. researchgate.net

Ring-closing metathesis (RCM) is another important strategy, particularly for the synthesis of unsaturated bicyclic systems. nih.gov While not a direct functionalization of this compound, it is a key method for constructing the unsaturated decalin core from acyclic or monocyclic precursors.

The synthesis of decalin derivatives with exocyclic methylene groups is of particular interest, as this motif is found in a number of bioactive natural products. For example, (R)-2-((4aS,8aR)-4a-Methyl-8-methylene-1,4,4a,5,6,7,8,8a-octahydronaphthalen-2-yl)propan-1-ol is a known natural product. nist.gov The introduction of such a group often involves a multi-step sequence starting from a ketone or an aldehyde.

Applications of Decahydronaphthalen 2 Ol Scaffolds in Complex Molecule Synthesis

Role as Key Intermediates in Natural Product Total Synthesis

The decahydronaphthalene (B1670005) framework is a common feature in numerous biologically active natural products, particularly terpenoids. rsc.org Synthetic chemists frequently utilize decahydronaphthalen-2-ol derivatives as chiral synthons to construct these complex molecular architectures.

Synthesis of Andrographolide (B1667393) Derivatives

Andrographolide, a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, exhibits a range of biological activities, including anti-inflammatory and anti-atherosclerosis effects. nih.govresearchgate.net The synthesis of andrographolide and its derivatives often involves the construction of a trans-fused decalin ring system. nih.govnih.gov In one enantioselective total synthesis, a trans-decalin intermediate was formed through a diastereoselective alkene reduction. nih.govnih.gov This key intermediate, derived from a Diels-Alder cycloaddition, sets the stereochemistry for the core of the andrographolide molecule. nih.gov The synthesis of various andrographolide derivatives has been undertaken to explore their therapeutic potential, with some derivatives showing enhanced biological activity compared to the parent compound. nih.govresearchgate.netmdpi.com

Approaches to Sesquiterpenoids (e.g., Eudesmane (B1671778), Costol, β-Selinene, Geosmin)

The decalin skeleton is central to the structure of many sesquiterpenoids, including those of the eudesmane class. Synthetic strategies towards these molecules often rely on the stereocontrolled formation of a decalin core.

Eudesmane Sesquiterpenoids: The synthesis of various eudesmane sesquiterpenoids has been achieved using methods that establish the characteristic cis- or trans-fused decalin framework. acs.orgresearchgate.netchemrxiv.org For instance, the synthesis of (+)-5βH-eudesma-3,11-diene and related diols was accomplished starting from α-santonin, highlighting a pathway to cis-fused decalin systems. researchgate.netacs.org Other approaches have focused on introducing oxygenation at specific positions of the decalin ring, a key feature in many bioactive eudesmanoids. nih.gov Gold-catalyzed Alder-ene cyclization has been employed to construct both cis- and trans-decalin frameworks with high stereospecificity. chemrxiv.org

Costol and β-Selinene: The total synthesis of sesquiterpenes like dl-costol and dl-β-selinene has been reported, demonstrating methods to construct the requisite decalin intermediates. thegoodscentscompany.com β-Selinene, a common natural product, possesses a decahydronaphthalene core structure. nih.gov Its synthesis can be achieved from related eudesmane-type sesquiterpenes like beta-eudesmol. chemicalbook.com

Geosmin (B144297): This earthy-smelling terpenoid, a 1,10-dimethyl-9-decalol isomer, has been a target for synthesis. acs.org One approach involves the synthesis of chiral decalones from S-(+)-carvone, which then serve as key intermediates for constructing the geosmin skeleton. researchgate.net The enantioselective synthesis of all stereoisomers of geosmin has also been reported, providing access to these molecules with high purity. rsc.org The biosynthesis of geosmin in certain microorganisms has been studied, revealing a pathway that differs from that in liverworts. nih.gov

Synthetic Routes to Polycyclitols and Glycomimetics

The decalin scaffold can be manipulated to create polyhydroxylated structures that mimic carbohydrates, known as polycyclitols and glycomimetics. These compounds are of interest for their potential to interact with biological systems that recognize sugars. The stereochemically rich decahydronaphthalene framework provides a template for the introduction of multiple hydroxyl groups in a defined spatial arrangement.

Applications in Other Complex Terpenoid Synthesis

The versatility of the decahydronaphthalene scaffold extends to the synthesis of other complex terpenoids. The inherent stereochemistry and functionality of decalin derivatives can be exploited to construct intricate polycyclic systems. nih.gov For example, the synthesis of the natural antibiotic tetrodecamycin (B1248431) involved the construction of a trans-decalin portion as a key intermediate. nih.gov Similarly, progress towards the total synthesis of anthracimycin has utilized an intermolecular Diels-Alder reaction to form the crucial trans-decalin framework. rsc.org The decalin motif is a recurring structural theme in a wide range of secondary metabolites with diverse biological activities. whiterose.ac.uk

Development of Decahydronaphthalene-Based Ligands and Scaffolds for Drug Discovery Research

The rigid and well-defined three-dimensional structure of the decahydronaphthalene skeleton makes it an attractive scaffold for the design of new ligands and therapeutic agents. ontosight.aimdpi.com By attaching various functional groups to this core, chemists can create libraries of compounds to screen for biological activity. ijpsjournal.comnih.gov

The decalin framework is found in a variety of natural products that exhibit interesting biological properties, including antifungal, antibacterial, and anticancer activities. whiterose.ac.uk This has inspired the synthesis of decalin derivatives as potential drug candidates. google.com For example, derivatives of andrographolide, which contains a decalin core, have been synthesized and evaluated for their ability to modulate the processing of the β-amyloid precursor protein, which is implicated in Alzheimer's disease. mdpi.comnih.gov The development of synthetic methods to create diverse decalin scaffolds is an active area of research, with the goal of producing new molecules with tailored biological functions. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Elucidation of Decahydronaphthalen 2 Ol Derivatives

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of (4AS,8aR)-decahydronaphthalen-2-ol and its derivatives. By providing highly accurate mass measurements, HRMS allows for the determination of the molecular formula, a critical first step in structural elucidation. For the parent compound, C10H18O, the expected molecular weight is approximately 154.2493 g/mol . nist.gov HRMS can verify this with a high degree of precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is also crucial in analyzing derivatives, where the addition of various functional groups alters the molecular formula and, consequently, the exact mass.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural assignment of organic molecules, including complex stereoisomers like decahydronaphthalen-2-ol derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the electronic environment and the spatial arrangement of the atoms.

For decalin systems, the chemical shifts of the bridgehead protons and carbons are particularly informative. nih.gov In trans-decalin, the rigid, conformationally locked structure results in distinct signals for axial and equatorial protons, leading to more complex spectra compared to the rapidly inverting cis-decalin, which often shows averaged signals at room temperature. inflibnet.ac.indalalinstitute.com The introduction of a hydroxyl group at the C-2 position in this compound further desymmetrizes the molecule, leading to a more complex set of signals that can be assigned to specific protons and carbons.

While specific spectral data for this compound is limited in the search results, literature on related decalin derivatives provides expected chemical shift ranges. For instance, in cis-decahydronaphthalen-9-ol, the carbon bearing the hydroxyl group (C-9) exhibits a ¹³C NMR chemical shift at 72.0 ppm. rsc.org The other carbon signals appear at 43.0, 28.1, and 23.6 ppm. rsc.org Theoretical calculations using Density Functional Theory (DFT) have been shown to be in good agreement with experimental NMR data for decalin isomers, providing a valuable tool for predicting and verifying chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Decalin Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| cis-Decahydronaphthalen-9-ol | ¹³C | 72.0 (C-OH), 43.0, 28.1, 23.6 | rsc.org |

| trans-Decalin | ¹H | Shows two distinct proton peaks due to rigidity | inflibnet.ac.in |

| cis-Decalin | ¹H | Shows a single proton peak due to rapid ring inversion | inflibnet.ac.in |

This table is illustrative and based on available data for related compounds. Specific shifts for this compound would require experimental determination.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of decahydronaphthalen-2-ol derivatives and determining their stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. This is crucial for tracing the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, especially around quaternary carbons and bridgehead positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can be used to confirm the trans fusion of the two rings and the relative orientation of the hydroxyl group. The observation of a NOE between a bridgehead proton and a proton on the hydroxyl-bearing ring can help to establish their spatial relationship.

The conformational analysis of decalin isomers reveals that trans-decalin is conformationally locked, while cis-decalin can undergo ring flipping. dalalinstitute.commasterorganicchemistry.com This has significant implications for their NMR spectra and the interpretation of 2D NMR data.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy is primarily used to confirm the presence of the hydroxyl (-OH) group and the hydrocarbon backbone.

The characteristic absorption bands for the key functional groups are:

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. ieeesem.com

C-H Stretch: Strong absorption bands in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the decalin ring system. ieeesem.comresearchgate.net

C-O Stretch: The C-O stretching vibration of the alcohol typically appears in the 1260-1000 cm⁻¹ region. ieeesem.com

In derivatives of decahydronaphthalen-2-ol, other functional groups will give rise to their own characteristic absorption bands. For example, a carbonyl group (C=O) in a decalone derivative would show a strong absorption band around 1715-1680 cm⁻¹. ieeesem.comresearchgate.netucdavis.edu

Table 2: Characteristic Infrared Absorption Frequencies for Decahydronaphthalen-2-ol

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (-OH) | 3600-3200 (broad) | O-H Stretch |

| Alkane (C-H) | 3000-2850 | C-H Stretch |

| Alcohol (C-O) | 1260-1000 | C-O Stretch |

These are general ranges and the exact position and shape of the peaks can be influenced by the specific molecular environment.

Gas Chromatography-Flame Ionization Detection for Purity and Isomer Ratios

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile compounds and determining the ratio of isomers. For this compound, GC-FID can be employed to separate it from any starting materials, byproducts, or other stereoisomers that may be present after synthesis and purification.

The separation in GC is based on the differential partitioning of the analytes between a stationary phase in the GC column and a mobile gas phase. The choice of the stationary phase is critical for achieving good resolution between isomers. Chiral GC columns can even be used to separate enantiomers. gcms.cz

The flame ionization detector (FID) is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This allows for accurate quantification of the purity and the relative amounts of different isomers in a mixture. For instance, a validated two-dimensional GC-FID method has been developed for the quantitative analysis of cis- and trans-isomers of hexyl cinnamic aldehyde, demonstrating the capability of this technique in resolving and quantifying geometric isomers. researchgate.net Similarly, the ratio of cis- and trans-decalin isomers can be monitored over time during a reaction using GC. researchgate.net

The typical output of a GC-FID analysis is a chromatogram, where each peak corresponds to a different compound. The area under each peak is integrated to determine its relative concentration. For a pure sample of this compound, a single major peak would be expected at a specific retention time under defined chromatographic conditions.

Computational Chemistry and Theoretical Aspects of Decahydronaphthalen 2 Ol

Density Functional Theory Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4AS,8aR)-decahydronaphthalen-2-ol, DFT calculations are essential for determining its most stable three-dimensional geometry and understanding the distribution of electrons within the molecule.

Once the geometry is optimized, the electronic structure can be analyzed. This includes calculating properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These calculations provide insights into the molecule's reactivity, with the electrostatic potential map highlighting electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on this compound are not prevalent in the literature, the methodologies are well-established. A typical DFT study would employ a combination of a functional and a basis set to achieve a balance between accuracy and computational cost.

Table 1: Typical Parameters for DFT Calculations on Decalin-based Systems

| Parameter | Common Selections | Purpose |

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and electronic properties, providing a more realistic model for reactions in solution. |

These calculations would confirm that the trans-fused decalin core exists in a rigid double-chair conformation, and the hydroxyl group's preferred orientation can be determined by comparing the energies of the axial and equatorial conformers.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While the trans-decalin ring system of this compound is conformationally locked and does not undergo the chair-flipping seen in its cis-decalin counterpart, MD simulations are still valuable for sampling the conformational space of the hydroxyl group and any side chains. drugdesign.org

The trans-fused nature of the rings means that substituents are locked into either axial or equatorial positions. drugdesign.org This rigidity is a key feature of the molecule's structure. In contrast, cis-decalin can undergo a ring flip, which interconverts axial and equatorial positions, a process with a significant energy barrier. nih.gov The trans isomer is generally more stable than the cis isomer due to fewer unfavorable non-bonded interactions. nih.gov DFT calculations have found trans-decalin to be more stable than cis-decalin by approximately 0.11 eV. researchgate.net

An MD simulation of this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a chosen solvent.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes.

Equilibration: Allowing the system to reach the desired temperature and pressure.

Production Run: Simulating the molecule's trajectory over time, from which conformational data can be extracted.

These simulations can reveal the preferred rotamers of the hydroxyl group and how its orientation is influenced by interactions with the decalin ring and the surrounding solvent.

Table 2: Conformational Properties of the Decalin Core

| Isomer | Ring Conformation | Flexibility | Relative Stability |

| trans-Decalin | Rigid double-chair | Conformationally locked | More stable |

| cis-Decalin | Interconverting double-chair | Flexible (undergoes ring-flipping) | Less stable |

For this compound, the trans configuration ensures a well-defined and rigid core structure.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic shielding values of nuclei in a molecule. nih.govuncw.edu These shielding values can then be converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. By calculating the chemical shifts for all possible stereoisomers of decahydronaphthalen-2-ol, one could, in principle, identify the specific (4AS,8aR) isomer by comparing the predicted spectra with experimental results. The accuracy of these predictions depends heavily on the chosen level of theory and the inclusion of solvent effects. github.io

Infrared (IR) Spectroscopy: IR spectra can also be computationally predicted. After a geometry optimization, a frequency calculation can be performed. This calculation provides the vibrational frequencies and their corresponding intensities. The predicted IR spectrum can then be compared with an experimental spectrum to identify characteristic vibrational modes, such as the O-H stretch of the alcohol group and the C-H stretches of the decalin framework.

Table 3: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Information Obtained |

| NMR | GIAO (with DFT or HF) | Isotropic shielding tensors, leading to predicted chemical shifts. nih.govuncw.edu |

| IR | Frequency Calculation (post-optimization) | Vibrational frequencies and intensities. |

These predictive methods are crucial when experimental data is ambiguous or when trying to distinguish between closely related isomers.

Computational Analysis of Reaction Mechanisms and Transition States

Understanding the chemical reactivity of this compound can be greatly enhanced through the computational analysis of potential reaction mechanisms. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies involved.

For an alcohol like decahydronaphthalen-2-ol, two common reactions that can be studied computationally are dehydration and oxidation.

Dehydration: The acid-catalyzed dehydration of this compound would lead to the formation of octalin isomers. Computational studies can model this reaction by:

Identifying the protonated alcohol intermediate.

Locating the transition state for the loss of a water molecule to form a carbocation intermediate.

Mapping the pathways from the carbocation to the various possible alkene products.

Computational studies on the dehydration of other alcohols, such as ethanol (B145695) and 1-octadecanol, have successfully elucidated the reaction mechanisms, including the identification of rate-limiting steps and the influence of catalysts. nih.govosti.gov

Oxidation: The oxidation of the secondary alcohol to a ketone (decalone) can also be modeled. Computational methods can help in understanding the mechanism of oxidation with various reagents, providing insights into the stereoselectivity of the reaction.

Table 4: Computational Approaches for Reaction Mechanism Analysis

| Reaction Type | Computational Task | Key Insights |

| Dehydration | Transition State Search, Intrinsic Reaction Coordinate (IRC) Calculation | Activation energy, reaction pathway, product distribution. |

| Oxidation | Modeling of reactant-oxidant complex, Transition State Search | Reaction mechanism, stereoselectivity, role of the oxidant. |

These computational analyses provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone.

Stereochemical Prediction and Verification through Computational Methods

Computational chemistry is a powerful tool for predicting and verifying the stereochemistry of molecules. For a system like decahydronaphthalen-2-ol, which has multiple chiral centers, determining the relative stability of different stereoisomers is crucial.

The relative energies of the various diastereomers of decahydronaphthalen-2-ol can be calculated using high-level DFT or other ab initio methods. By comparing the calculated total energies, the most thermodynamically stable isomer can be predicted. For the decalin system, it is well-established that trans-fused isomers are generally more stable than their cis-fused counterparts due to reduced steric strain. nih.gov Computational studies have quantified this, showing that trans-decalin is more stable than cis-decalin. researchgate.net

For this compound, the stereochemistry is already defined. However, computational methods can be used to:

Confirm that the given stereochemistry leads to a stable, low-energy structure.

Predict the most stable conformation of the molecule (e.g., the orientation of the hydroxyl group).

Compare its calculated properties (e.g., predicted NMR spectra, optical rotation) with experimental data to verify the structural assignment.

Table 5: Computational Verification of Stereochemistry

| Computational Method | Application to Stereochemistry |

| Energy Calculations (DFT, MP2, etc.) | Determines the relative stability of different stereoisomers. |

| NMR Chemical Shift Prediction (GIAO) | Compares predicted spectra of possible isomers with experimental data. |

| Optical Rotation Calculation | Predicts the sign and magnitude of optical rotation for chiral molecules. |

In cases where the stereochemistry of a reaction product is unknown, these computational methods can be used to propose the most likely structure.

Future Research Directions in Decahydronaphthalen 2 Ol Chemistry

Innovations in Asymmetric Synthesis of Specific Isomers

The precise stereochemical control in the synthesis of decalin derivatives is paramount for their application in various fields, including the development of new materials and pharmaceuticals. Future research in the asymmetric synthesis of (4AS,8aR)-decahydronaphthalen-2-ol is poised to explore several innovative strategies to enhance efficiency, selectivity, and sustainability.

One promising area is the advancement of organocatalysis . The use of small organic molecules as catalysts offers a green and often highly enantioselective route to chiral compounds. Research is expected to focus on the design of novel chiral proline derivatives and other organocatalysts that can facilitate the key bond-forming reactions, such as the Wieland-Miescher ketone synthesis, to produce the desired trans-decalin core with high enantiomeric excess (ee). acs.org For instance, prolinamide catalysts have demonstrated success in achieving high yields and enantioselectivities in the synthesis of related diketones. acs.org

Biocatalysis presents another frontier with immense potential. The use of enzymes, such as lipases and alcohol dehydrogenases, for the kinetic resolution of racemic mixtures of decahydronaphthalen-2-ols is an established method. nih.govmdpi.com Future investigations will likely focus on enzyme engineering and directed evolution to develop biocatalysts with enhanced substrate specificity, stereoselectivity, and stability for the production of enantiopure this compound. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, is a particularly attractive strategy to achieve theoretical yields of 100%. researchgate.netnih.gov

The chiral pool synthesis approach, which utilizes readily available enantiopure starting materials from nature, such as carbohydrates, will continue to be a valuable strategy. elsevierpure.com Researchers are expected to devise novel synthetic routes from these chiral precursors to access the this compound scaffold with its inherent stereochemistry.

| Asymmetric Synthesis Strategy | Key Features and Future Directions | Potential Advantages |

| Organocatalysis | Development of novel chiral catalysts (e.g., prolinamide derivatives) for key cyclization reactions. | Metal-free, environmentally benign, high enantioselectivity. |

| Biocatalysis | Enzyme engineering and directed evolution of lipases and alcohol dehydrogenases for enhanced kinetic resolution and DKR. | High specificity, mild reaction conditions, green chemistry principles. |

| Chiral Pool Synthesis | Design of new synthetic pathways from readily available natural products (e.g., carbohydrates). | Access to enantiopure products with defined absolute stereochemistry. |

Development of Novel Derivatization Methodologies

The hydroxyl group of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives with tailored properties. Future research in this area will focus on developing novel and efficient derivatization methodologies.

Etherification and esterification reactions are fundamental transformations for modifying the hydroxyl group. nih.gov The exploration of new catalytic systems, including greener catalysts and milder reaction conditions, for these reactions will be a key research direction. This will enable the synthesis of novel ethers and esters with potential applications as chiral ligands, liquid crystals, or biologically active molecules.

The oxidation of the secondary alcohol to the corresponding ketone, (4aS,8aR)-decahydronaphthalen-2-one, provides a gateway to a different class of derivatives. Research into selective and environmentally friendly oxidation methods will be crucial. Furthermore, the resulting ketone can be subjected to a variety of subsequent reactions, such as nucleophilic additions and rearrangements, to generate further structural diversity.

The development of methodologies to introduce new functional groups at other positions of the decalin ring, while preserving the stereochemistry at the bridgehead carbons and the hydroxyl-bearing carbon, will be a significant challenge and a rewarding area of research. This could involve C-H activation strategies or the use of directing groups to control regioselectivity.

Exploration of New Applications as Synthetic Intermediates

The rigid, chiral scaffold of this compound makes it an attractive starting material for the synthesis of complex molecules, particularly natural products and their analogues. rsc.orgnih.gov

A major area of future research will be the utilization of this chiral building block in the total synthesis of bioactive natural products . numberanalytics.com Many terpenoids and steroids possess the decalin framework, and having access to enantiopure this compound can significantly streamline their synthesis.

Furthermore, derivatives of this compound are expected to find applications as chiral auxiliaries and ligands in asymmetric catalysis. The stereochemically defined backbone can create a chiral environment that influences the stereochemical outcome of reactions. Research will focus on designing and synthesizing novel ligands with this scaffold for a variety of metal-catalyzed and organocatalytic transformations.

The unique physicochemical properties imparted by the decalin ring system also make its derivatives interesting candidates for applications in materials science and the fragrance industry . wikipedia.org Future studies may explore the synthesis of novel liquid crystals, polymers, and fragrance components derived from this compound.

Advanced Spectroscopic and Computational Techniques for Enhanced Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for rationalizing their reactivity and designing new applications.

Advanced NMR spectroscopy techniques, including two-dimensional methods (COSY, HSQC, HMBC, NOESY), will continue to be indispensable for elucidating the precise stereochemistry and conformation of these molecules in solution. Future research may involve the use of chiral solvating agents to better resolve enantiomers and determine enantiomeric excess.

X-ray crystallography provides unambiguous proof of the solid-state structure and absolute configuration of crystalline derivatives. researchgate.net Obtaining crystal structures of this compound and its key derivatives will be crucial for validating computational models and understanding intermolecular interactions in the solid state. The development of new crystallization techniques for challenging molecules will be beneficial.

Computational chemistry , particularly Density Functional Theory (DFT) and Molecular Mechanics (MM) calculations, will play an increasingly important role in predicting the stable conformations, relative energies, and spectroscopic properties of these compounds. nih.govnumberanalytics.comdrugdesign.orgyoutube.comnih.gov These computational studies can provide valuable insights into reaction mechanisms and guide the design of new experiments. Future work will likely involve more sophisticated computational models that can accurately predict chiroptical properties, such as circular dichroism, which can be correlated with experimental data to determine absolute configuration.

| Technique | Application in this compound Research | Future Directions |

| Advanced NMR Spectroscopy | Determination of stereochemistry, conformation in solution, and enantiomeric purity. | Use of chiral solvating agents, development of new pulse sequences for complex derivatives. |

| X-ray Crystallography | Unambiguous determination of solid-state structure and absolute configuration. | Crystallization of challenging derivatives, analysis of intermolecular interactions. |

| Computational Chemistry (DFT, MM) | Prediction of stable conformations, relative energies, and spectroscopic properties. | Development of more accurate models for predicting chiroptical properties, in-silico screening of derivatives. |

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR to assign stereocenters (e.g., coupling constants for axial vs. equatorial protons) .

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (−)-geosmin derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₂H₂₂O for decahydronaphthalen-2-ol) .

Example :

X-ray analysis of (−)-geosmin confirmed the 4aS,8aR configuration, with hydroxyl hydrogen bonding influencing crystal packing .

What experimental strategies mitigate geosmin-related contamination in aquatic systems?

Advanced Research Question

Geosmin (structurally related to decahydronaphthalen-2-ol) is a major water contaminant. Control strategies include:

- Microbial source tracking : Identify cyanobacteria (e.g., Streptomyces) via 16S rRNA sequencing .

- Oxidative treatments : Ozonation (2–4 mg/L) degrades geosmin more effectively than chlorination .

- Adsorption studies : Activated carbon (10–20 mg/L) reduces geosmin levels by 80–90% in lab-scale trials .

Q. Methodological Guidance

- In vitro assays : Measure inhibition of TNF-α in LPS-stimulated macrophages (IC₅₀ determination) .

- Structure-activity relationship (SAR) : Compare analogs with modified hydroxyl or methyl groups .

- In vivo models : Use murine carrageenan-induced paw edema, with dexamethasone as a positive control .

Q. Key Parameters :

- Dose range : 0.1–100 µM for in vitro; 10–50 mg/kg for in vivo.

- Controls : Include enantiomers to isolate stereochemical effects .

How to address discrepancies in reported enantiomeric excess (ee) values for synthesized derivatives?

Q. Data Contradiction Analysis

- Analytical validation : Cross-validate ee using chiral GC and polarimetry .

- Catalyst optimization : Screen chiral ligands (e.g., Josiphos, Taniaphos) to improve reproducibility .

- Reaction monitoring : In situ FTIR to track intermediate formation and minimize side products .

Example :

A study achieved 99% ee using enzymatic resolution but only 92% with asymmetric hydrogenation, highlighting method-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.